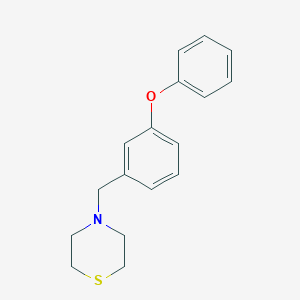
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including PI3K, AKT, and mTOR, which are all involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research purposes. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide. One major area of focus is the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another potential area of research is the development of this compound derivatives with improved properties, such as increased potency or reduced toxicity. Finally, this compound may also have applications in other areas of research, such as the development of new anti-inflammatory drugs or the study of oxidative stress and its effects on cellular function.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure this compound, and it has been extensively studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties. While further research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising area of research for the development of new drugs and the study of cellular function.
Synthesis Methods
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-formylphenol with 4-fluoroaniline in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to produce this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in scientific research. One major area of research involves the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.
properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYNJPHNQBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)


![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)